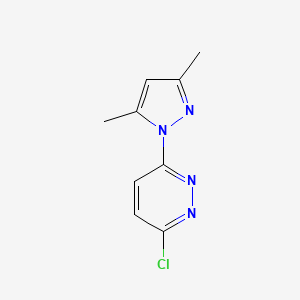

3-Chlor-6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin

Übersicht

Beschreibung

“3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is a compound that has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . The compound is part of the pyrazolyl–pyridazine ligands .

Synthesis Analysis

The compound has been synthesized as part of the process of creating organometallic η6-arene ruthenium (II) complexes . These complexes have common “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes .Molecular Structure Analysis

The molecular formula of “3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is C9H9ClN4 . The average mass is 208.648 Da and the monoisotopic mass is 208.051575 Da .Chemical Reactions Analysis

The compound has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . These complexes interact moderately with CT-DNA and their binding constants are in the order of 10^4 M^−1 . They also bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .Physical And Chemical Properties Analysis

The compound is part of the pyrazolyl–pyridazine ligands . The ruthenium (II) complexes with this compound have good solvolysis stability .Wissenschaftliche Forschungsanwendungen

Krebsforschung und Chemotherapie

Diese Verbindung wurde bei der Synthese von mononuklearen η6-Aren-Ruthenium(II)-Komplexen verwendet, die vielversprechend in der Krebsbehandlung sind . Diese Komplexe zeigen eine moderate Aktivität gegen MCF-7-Brustkrebszellen, was auf ein Potenzial als Chemotherapeutika hindeutet. Sie interagieren mit DNA und Glutathion, was Mechanismen nahelegt, die in zielgerichteten Krebstherapien genutzt werden könnten .

DNA-Interaktionsstudien

Die Wechselwirkung dieser Rutheniumkomplexe mit Kalbsthymus-DNA (CT-DNA) wurde mittels UV-Vis-Absorptionsspektroskopie und Fluoreszenzspektroskopie untersucht . Diese Forschung ist entscheidend für das Verständnis der Wechselwirkung von Medikamenten auf molekularer Ebene mit DNA, was für die Entwicklung neuer Arzneimittel von entscheidender Bedeutung ist.

Bioanorganische Chemie

In der bioanorganischen Chemie bildet die Verbindung Komplexe, die sich an Glutathion binden und über S-Koordination GSH-Addukte bilden . Diese Eigenschaft ist wichtig für die Untersuchung der Wechselwirkung von Metallkomplexen mit biologischen Molekülen und für die Entwicklung von Medikamenten, die solche Wechselwirkungen modulieren können.

Organometallische Chemie

Die Verbindung ist an der Bildung von „dreibenig-Klavierstuhl“-Pseudo-Oktaederstrukturen beteiligt, die für Halb-Sandwich-Komplexe bekannt sind . Diese Strukturen sind in der organometallischen Chemie wichtig, wo sie verwendet werden, um Reaktivitätsmuster und Katalyse zu untersuchen.

Elektrochemische Studien

Das elektrochemische Verhalten dieser Rutheniumkomplexe wurde analysiert und zeigt einen quasi-reversiblen Prozess mit einem Elektronentransfer . Dies ist relevant für Anwendungen in der Elektrochemie und für die Entwicklung elektrochemischer Sensoren.

Pharmakologische Anwendungen

Der Pyrazol-Rest, der Teil der Struktur der Verbindung ist, wird häufig als Gerüst bei der Synthese von bioaktiven Chemikalien verwendet . Es hat eine breite Palette von Anwendungen in der medizinischen Chemie und der Wirkstoffforschung, insbesondere aufgrund seines Vorkommens in Verbindungen, die verschiedene pharmakologische Funktionen aufweisen.

Wirkmechanismus

Target of Action

It has been used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.

Mode of Action

It has been found to form complexes with ruthenium (ii), which interact moderately with calf thymus dna (ct-dna) and bind to glutathione forming gsh-adducts . This suggests that the compound may interact with DNA and other cellular components, potentially influencing cellular functions.

Result of Action

Some ruthenium (ii) complexes containing this compound showed some activity against the mcf-7 breast cancer cells .

Action Environment

The stability of its ruthenium (ii) complexes in pbs buffer or dmso over 24 hours has been confirmed .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CDP-5 in laboratory experiments include its high solubility in polar solvents, its versatility in the synthesis of a variety of compounds, and its ability to interact with a wide range of biological targets. However, there are certain limitations to using CDP-5 in laboratory experiments. For example, it is not yet known how CDP-5 interacts with other drug molecules, and its long-term effects on human health are not yet known. In addition, CDP-5 is not approved by the FDA for use in humans.

Zukünftige Richtungen

The potential future directions for CDP-5 research include further investigations into its mechanism of action, its potential therapeutic applications, and its potential side effects. In addition, further studies are needed to determine the long-term effects of CDP-5 on human health, and to evaluate its potential use in combination with other drugs. Furthermore, further research is needed to identify new synthetic methods for the production of CDP-5, as well as new methods for its purification and isolation. Finally, further research is needed to evaluate the potential use of CDP-5 in the treatment of a variety of

Synthesemethoden

CDP-5 can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-6-hydroxy-1H-pyrazole with 3,5-dimethyl-1H-pyrazol-1-yl chloride in the presence of anhydrous potassium carbonate, in a polar solvent such as dimethylformamide (DMF). The reaction yields the desired product, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, in high yields. The second step involves the reaction of the product with a suitable base, such as triethylamine, in a polar solvent such as DMF. This reaction yields a salt of the desired product, which can then be purified by recrystallization.

Biochemische Analyse

Biochemical Properties

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and these biomolecules is primarily through binding interactions, which can lead to enzyme inhibition or activation depending on the context .

Cellular Effects

The effects of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, altering their conformation and activity. For instance, it can inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell proliferation. Additionally, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is effective without causing significant toxicity .

Metabolic Pathways

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .

Subcellular Localization

The subcellular localization of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and metabolic processes .

Eigenschaften

IUPAC Name |

3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-4-3-8(10)11-12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXSFTFBSBIDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313457 | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29334-67-6 | |

| Record name | 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 270405 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29334-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

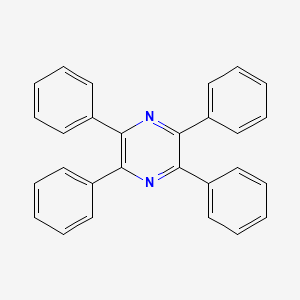

Q1: What is the molecular structure of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and how does this structure influence its crystal formation?

A1: 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine consists of a pyridazine ring linked to a 3,5-dimethyl-1H-pyrazole ring through a single bond. The molecule is largely planar, with a small dihedral angle of 6.25° between the two rings []. This planarity contributes to the formation of π-π interactions between adjacent pyridazine rings in the crystal lattice, with a centroid-to-centroid distance of 3.5904 Å [].

Q2: Has 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine been investigated for any biological applications?

A2: Yes, research indicates that derivatives of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine exhibit promising plant growth stimulant properties []. Specifically, both fused and non-fused heterocyclic systems derived from this compound have demonstrated significant plant growth stimulation activity, exceeding 70% of the activity observed with heteroauxin in some cases []. This suggests potential applications in agriculture for enhancing crop yields.

Q3: What are the advantages of using microwave-assisted synthesis for creating derivatives of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine?

A3: Microwave-assisted synthesis offers several advantages compared to conventional methods for synthesizing derivatives of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine []. These advantages include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)

![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)

![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)